molecular formula C20H19N3O3 B3000813 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 903446-43-5

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Cat. No.: B3000813
CAS No.: 903446-43-5
M. Wt: 349.39
InChI Key: QKXKGADFUHGXJS-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is a complex organic compound that features both an indole and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetylamino group. The final step involves the formation of the oxoacetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The acetylamino group may also play a role in binding to proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: Shares the acetyl group but lacks the indole moiety.

    4-Methoxyphenethylamine: Contains a phenethylamine structure but differs in functional groups.

Uniqueness

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is unique due to the combination of the indole and acetylamino groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(2-acetamidophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)23-18-9-5-3-7-16(18)19(25)20(26)21-11-10-14-12-22-17-8-4-2-6-15(14)17/h2-9,12,22H,10-11H2,1H3,(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKGADFUHGXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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